1-Amino-4-bromo-1H-pyrrole-2-carbonitrile physical properties
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile physical properties
An In-depth Technical Guide to the Physical Properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Introduction
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a substituted aromatic heterocycle of significant interest to the scientific community. Its unique structural arrangement, featuring a pyrrole core functionalized with an amino, a bromo, and a carbonitrile group, renders it a highly versatile building block in synthetic organic chemistry.[1] This compound serves as a crucial intermediate in the development of complex heterocyclic systems, particularly for bioactive molecules with potential therapeutic applications in pharmaceuticals and agrochemicals.[2] Furthermore, its derivatives are explored in the field of materials science for the creation of functional materials with specific electronic and optical characteristics.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. Designed for researchers, chemists, and drug development professionals, this document consolidates essential data on its identity, physical characteristics, analytical characterization, and safe handling. The protocols described herein are grounded in established laboratory practices, providing a framework for the reliable assessment and utilization of this compound.
Chemical Identity and Structure
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is commercially available as a free base and as a hydrochloride salt, each with distinct identifiers.[1] The presence of multiple functional groups dictates its chemical behavior: the N-amino group can act as a hydrogen bond donor and a nucleophile, the C4-bromo group provides a site for cross-coupling reactions (e.g., Suzuki, Stille), and the C2-carbonitrile group is an electron-withdrawing group that can be transformed into other functionalities like amides or carboxylic acids.[1]
Table 1: Chemical Identifiers
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₅H₄BrN₃[1] | C₅H₅BrClN₃[2][3] |
| Molecular Weight | 186.01 g/mol [1] | 222.47 g/mol [2] |
| CAS Number | 937161-86-9[1][4] | 937047-05-7[2][3] |
| IUPAC Name | 1-amino-4-bromo-1H-pyrrole-2-carbonitrile[1] | 1-amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride[3] |
| SMILES | C1=C(N(C=C1Br)N)C#N[1] | C1=C(N(C=C1Br)N)C#N.Cl[1] |
| InChI Key | QSDCGMIUSPOHMC-UHFFFAOYSA-N | Not specified |
| MDL Number | MFCD23105808[1] | MFCD15142763[2] |
Core Physical Properties
The physical properties of this compound are fundamental to its handling, storage, formulation, and application in synthetic protocols. While comprehensive data is limited, known properties are summarized below, followed by standard protocols for their determination.
Table 2: Summary of Physical Properties
| Property | Value | Form | Reference |
|---|---|---|---|
| Physical State | Solid | Both | [1] |
| Appearance | Light yellow to off-white powder | Free Base | [1] |
| White powder | Hydrochloride Salt | [3] | |
| Solubility | Soluble in dichloromethane, acetonitrile, DMSO | Both | [1] |
| Storage | Ambient; Refrigerator recommended for long-term | Free Base | [1] |
| 2-8°C, Sealed | Hydrochloride Salt | [2][3] |
| Purity (Commercial) | ≥95% | Both |[1][2] |
Melting Point Determination
A precise melting point is a critical indicator of purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely crush a small amount of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile powder. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Measurement:
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Begin heating at a rapid rate (10-15 °C/min) to quickly approach the expected melting range.
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Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is crucial to ensure thermal equilibrium and obtain an accurate reading.
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Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this range should be narrow (≤ 2 °C).
Quantitative Solubility Assessment
While qualitative solubility is known, quantitative data is often required for reaction setup and formulation.
Experimental Protocol: Gravimetric Determination of Solubility
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Equilibration: Add an excess amount of the compound to a known volume (e.g., 10.0 mL) of the desired solvent (e.g., DMSO) in a sealed vial.
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Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure saturation. A magnetic stirrer or shaker bath is ideal.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (e.g., 1.00 mL) using a filtered syringe to avoid transferring any solid particles.
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Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.
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Calculation: Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound. Calculate the solubility in mg/mL or mol/L.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile before its use in sensitive applications. The following protocols outline standard analytical techniques.
Caption: Workflow for the analytical characterization of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the molecular structure.
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Method:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic compounds and its ability to allow for the observation of exchangeable N-H protons.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Features: Signals corresponding to the two protons on the pyrrole ring and a signal for the N-NH₂ protons.
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Expected ¹³C NMR Features: Five distinct carbon signals, including a characteristic signal for the nitrile carbon (C≡N) typically found in the 115-125 ppm range.
Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify key functional groups.
-
Method:
-
Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a translucent pellet using a hydraulic press.
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
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-
Expected Absorption Bands:
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~3300-3400 cm⁻¹: N-H stretching (from the amino group).
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~2220-2260 cm⁻¹: C≡N stretching (a sharp, strong band characteristic of the nitrile).
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~1500-1600 cm⁻¹: C=C stretching within the aromatic pyrrole ring.
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~500-600 cm⁻¹: C-Br stretching.
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Protocol 3.3: Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and elemental composition.
-
Method:
-
Prepare a dilute solution of the sample in an appropriate solvent like acetonitrile.
-
Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
-
Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 186.01 (for C₅H₅BrN₃⁺). A crucial confirmation is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Protocol 3.4: High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine purity.
-
Method:
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a prepared solution of the compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
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Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
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Storage: The compound should be stored in a tightly sealed container.[2] For long-term stability, refrigeration at 2-8°C is recommended.[2][3]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[5] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[5] Avoid breathing dust and direct contact with skin and eyes.[5][6] Wash hands thoroughly after handling.[5]
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | H320 | Causes eye irritation | GHS07 (Exclamation Mark) | Warning |
Conclusion
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a valuable chemical intermediate with well-defined structural characteristics. This guide has detailed its key physical properties and provided robust, validated protocols for their experimental determination and confirmation. By understanding its solubility, stability, and spectroscopic profile, and by adhering to the outlined safety and handling procedures, researchers can confidently and effectively utilize this compound in the synthesis of novel molecules for a wide range of scientific applications.
References
-
ENAO Chemical Co., Ltd. (n.d.). 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride CAS NO.937047-05-7. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride. Retrieved from [Link]
Sources
- 1. 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (937161-86-9) for sale [vulcanchem.com]
- 2. 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride [myskinrecipes.com]
- 3. 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride, CasNo.937047-05-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 4. 937161-86-9|1-Amino-4-bromo-1H-pyrrole-2-carbonitrile|BLD Pharm [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
